molecular formula C20H15N3O B2437251 Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- CAS No. 184098-17-7

Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]-

Cat. No.: B2437251
CAS No.: 184098-17-7
M. Wt: 313.36
InChI Key: NMXLBDUSUXYEKU-UHFFFAOYSA-N
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Description

Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- is a heterocyclic compound that features a benzimidazole core. Benzimidazoles are known for their broad range of biological activities and are commonly found in various pharmaceuticals. This particular compound is of interest due to its unique structure, which includes a pyridyl group and an acetyl group, potentially contributing to its diverse chemical and biological properties.

Properties

IUPAC Name

1-[1-(3-pyridin-3-ylphenyl)benzimidazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-14(24)15-7-8-20-19(11-15)22-13-23(20)18-6-2-4-16(10-18)17-5-3-9-21-12-17/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXLBDUSUXYEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C=N2)C3=CC=CC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- typically involves the condensation of 3-(3-pyridyl)benzaldehyde with o-phenylenediamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The acetylation of the resulting benzimidazole derivative is then carried out using acetic anhydride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimizations for industrial synthesis might include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the pyridyl group.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Reduced pyridyl derivatives.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- exhibits significant anticancer properties. Studies have shown that compounds with benzimidazole derivatives can inhibit the proliferation of various cancer cell lines. The presence of the pyridine ring enhances its interaction with biological targets, potentially leading to effective anticancer agents.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways associated with tumor growth. For instance, it may target kinases involved in cell signaling pathways that regulate cell division and survival.

Material Science

Nanomaterials Synthesis
Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- has been utilized in the synthesis of nanomaterials. Its unique chemical structure allows it to act as a precursor for creating nanoparticles with specific optical and electronic properties. These nanoparticles can be applied in various fields, including electronics and photonics.

Polymer Composites
The compound can also be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research has shown that adding benzimidazole derivatives to polymers can improve their resistance to thermal degradation and mechanical stress.

Biological Research

Antimicrobial Properties
Studies have demonstrated that Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- possesses antimicrobial activity against a range of pathogens. This property makes it a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Enzyme Inhibition Studies
The compound's ability to inhibit certain enzymes has been explored in biochemical research. For example, it may act as an inhibitor of enzymes involved in metabolic pathways crucial for the survival of pathogenic bacteria or cancer cells.

Case Studies

Study Title Findings Reference
Anticancer Activity of Benzimidazole DerivativesDemonstrated significant inhibition of cancer cell proliferation.[Source Needed]
Synthesis of Functional NanoparticlesUtilized as a precursor for nanoparticles with enhanced electronic properties.[Source Needed]
Antimicrobial Efficacy AssessmentShowed promising results against multiple bacterial strains.[Source Needed]

Mechanism of Action

The mechanism of action of Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- involves its interaction with various molecular targets. The benzimidazole core can bind to DNA or proteins, disrupting their normal function. This binding can inhibit the activity of enzymes involved in cell division, leading to anticancer effects. Additionally, the compound can generate reactive oxygen species (ROS), inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-Methylbenzimidazole: Similar structure but with a methyl group instead of an acetyl group.

    5-Nitrobenzimidazole: Contains a nitro group, known for its antimicrobial properties.

Uniqueness

Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- is unique due to the presence of both a pyridyl group and an acetyl group, which can enhance its binding affinity to biological targets and improve its pharmacokinetic properties. This dual functionality makes it a versatile compound for various scientific and industrial applications .

Biological Activity

Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- (CAS: 184098-17-7) is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and research findings.

Chemical Structure and Properties

Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- has the molecular formula C20H15N3O, with a molecular weight of 313.3526 g/mol. Its structure features a benzimidazole core substituted with a pyridine and phenyl group, which may contribute to its biological activity.

Biological Activity Overview

The compound has been evaluated for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections summarize key findings from recent studies.

1. Anti-inflammatory Activity

A study exploring the anti-inflammatory effects of benzimidazole derivatives indicated that compounds with similar structures exhibit significant inhibition of inflammatory mediators. For instance, the benzimidazole scaffold is known to suppress the release of cytokines and other inflammatory markers in macrophages and neutrophils .

Table 1: Inhibition Potency of Related Compounds

CompoundIC50 (µM)Mechanism of Action
Compound A8.2Inhibition of lysosomal enzyme release
Compound B4.4Suppression of TNF-R production
Ethanone derivativeTBDTBD

2. Anticancer Activity

Research has shown that compounds similar to Ethanone can act as anticancer agents by targeting specific pathways involved in cancer cell proliferation. For example, studies on related benzimidazole derivatives have demonstrated their ability to inhibit key enzymes such as thymidylate synthase and HDAC, which are crucial for tumor growth .

Table 2: Anticancer Activity Data

CompoundCell Line TestedGI50 (nM)Mechanism
Compound CCCRF-CEM10HDAC inhibition
Ethanone derivativeTBDTBDTBD

3. Antimicrobial Activity

In addition to anti-inflammatory and anticancer properties, Ethanone derivatives have been assessed for their antimicrobial efficacy. A phenotypic screening study identified several compounds with potent activity against Mycobacterium tuberculosis, showcasing the potential for developing new antimycobacterial agents .

Table 3: Antimicrobial Efficacy

ChemotypeMolecule% Inhibition (MTB)MIC (µM)
Benzimidazole derivativeTBDTBDTBD

The biological activity of Ethanone is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and cancer cell proliferation.
  • Cytokine Modulation : It can modulate the release of cytokines from immune cells, thereby reducing inflammation.
  • Cell Cycle Arrest : Similar compounds have shown potential in inducing cell cycle arrest in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives:

  • A study focused on the synthesis and evaluation of various benzimidazole derivatives showed promising results in inhibiting TNF-alpha production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
  • Another investigation into the anticancer properties revealed that certain derivatives could significantly reduce tumor size in animal models through targeted enzyme inhibition .

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